Cas no 87905-97-3 (Cbz-DL-alaninol)

Cbz-DL-alaninol structure
Cbz-DL-alaninol structure
Cbz-DL-alaninol
87905-97-3
C11H15NO3
209.241703271866
MFCD12180250
1914533

Cbz-DL-alaninol Properties

Names and Identifiers

    • Benzyl (2-hydroxy-1-methylethyl)carbamate
    • N-Z-Alaninol
    • Benzyl 1-hydroxypropan-2-ylcarbamate
    • Cbz-DL-Alaninol
    • benzyl N-(1-hydroxypropan-2-yl)carbamate
    • 2-Benzyloxycarbonylaminopropanol
    • z-d-alaninol
    • benzyl (R)-(1-hydroxypropan-2-yl)carbamate
    • CBZ-D-Alaninol
    • 3843AJ
    • 2-(N-Benzyloxycarbonylamino)-propanol
    • AB10098
    • SB37940
    • SB38211
    • SB39314
    • Benzyl 2-hydroxy-1-methylethylcarbamate
    • SY027496
    • SY038505
    • FT-
    • Carbamic acid, (2-hydroxy-1-methylethyl)-, benzyl ester (7CI)
    • Carbamic acid, (2-hydroxy-1-methylethyl)-, phenylmethyl ester (9CI)
    • Phenylmethyl N-(2-hydroxy-1-methylethyl)carbamate (ACI)
    • 2-[(Benzyloxycarbonyl)amino]-1-propanol
    • +Expand
    • MFCD12180250
    • AFPHMHSLDRPUSM-UHFFFAOYSA-N
    • 1S/C11H15NO3/c1-9(7-13)12-11(14)15-8-10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3,(H,12,14)
    • O=C(NC(CO)C)OCC1C=CC=CC=1

Computed Properties

  • 2
  • 3
  • 5
  • 15
  • 190
  • 1.2
  • 58.6

Experimental Properties

  • 75-78℃
  • 1.149

Cbz-DL-alaninol Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00H0VO-1g
Benzyl (2-hydroxy-1-methylethyl)carbamate
87905-97-3 95%
1g
$272.00 2024-04-20
A2B Chem LLC
AH93492-1g
Benzyl 1-hydroxypropan-2-ylcarbamate
87905-97-3 95%
1g
$63.00 2024-04-19
Aaron
AR00H140-50mg
Benzyl (2-hydroxy-1-methylethyl)carbamate
87905-97-3 95%
50mg
$52.00
abcr
AB481387-1 g
Benzyl 1-hydroxypropan-2-ylcarbamate
87905-97-3
1g
€149.80 2023-04-20
Alichem
A019139770-1g
Benzyl hydroxy(isopropyl)carbamate
87905-97-3 95%
1g
$400.00 2023-08-31
Ambeed
A538024-1g
Benzyl hydroxy(isopropyl)carbamate
87905-97-3 97%
1g
$47.00 2022-03-28
Apollo Scientific
OR452145-1g
Cbz-DL-Alaninol
87905-97-3 97%
1g
£93.00 2024-07-23
Enamine
EN300-6759558-0.05g
benzyl N-(1-hydroxypropan-2-yl)carbamate
87905-97-3 95%
0.05g
$19.0 2023-07-07
eNovation Chemicals LLC
D967843-5g
N-Z-Alaninol
87905-97-3 97%
5g
$305 2022-09-08
TRC
C227613-50mg
Cbz-DL-alaninol
87905-97-3
50mg
$ 50.00 2022-04-01

Cbz-DL-alaninol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Dichloromethane
Reference
S-acyl derivatives of benzothiazole-2-thiol: a convenient method for the synthesis of amides and carbamates
Lee, Joung Hee; et al, Bulletin of the Korean Chemical Society, 1997, 18(4), 442-444

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ;  60 min, 0 °C; 15 min, 0 °C → -78 °C
1.2 Reagents: Diisobutylaluminum hydride Solvents: Toluene ;  110 min, 0 °C; 30 - 60 min, -78 °C
1.3 Reagents: Ethyl acetate ;  -78 °C
Reference
A rapid and efficient one-pot method for the reduction of N-protected α-amino acids to chiral α-amino aldehydes using CDI/DIBAL-H
Ivkovic, Jakov; et al, Organic & Biomolecular Chemistry, 2015, 13(42), 10456-10460

Synthetic Circuit 3

Reaction Conditions
1.1 rt
Reference
Carbamate derivatives of felbamate as potential anticonvulsant agents
Kung, Ching-Hsin; et al, Medicinal Chemistry Research, 2010, 19(5), 498-513

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane
1.2 -
2.1 Solvents: Dichloromethane
Reference
S-acyl derivatives of benzothiazole-2-thiol: a convenient method for the synthesis of amides and carbamates
Lee, Joung Hee; et al, Bulletin of the Korean Chemical Society, 1997, 18(4), 442-444

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Tetrahydrofuran ;  cooled; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  0.5 h, rt
1.3 Solvents: Water ;  pH 1
2.1 rt
Reference
Carbamate derivatives of felbamate as potential anticonvulsant agents
Kung, Ching-Hsin; et al, Medicinal Chemistry Research, 2010, 19(5), 498-513

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Tetrahydrofuran ;  cooled; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  0.5 h, rt
1.3 Solvents: Water ;  pH 1
2.1 rt
Reference
Carbamate derivatives of felbamate as potential anticonvulsant agents
Kung, Ching-Hsin; et al, Medicinal Chemistry Research, 2010, 19(5), 498-513

Cbz-DL-alaninol Raw materials

Cbz-DL-alaninol Preparation Products

Cbz-DL-alaninol Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:87905-97-3)Cbz-DL-alaninol
A916146
99%
25g
647.0